Technical Guide: Chemical Structure & Synthesis of 2,2-Dimethyl-4-oxohexanoic Acid
Technical Guide: Chemical Structure & Synthesis of 2,2-Dimethyl-4-oxohexanoic Acid
Executive Summary
2,2-Dimethyl-4-oxohexanoic acid (CAS: 15118-53-3) is a specialized aliphatic keto-acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and selective aldo-keto reductase (AKR1C3) inhibitors.[1][2][3][4][5] Its structural uniqueness lies in the gem-dimethyl substitution at the
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, a validated synthetic protocol via lactone oxidation, and its application in developing "reversed" indomethacin analogues.
Molecular Architecture & Physiochemical Properties
The molecule features a six-carbon chain functionalized with a terminal carboxylic acid and an internal ketone. The gem-dimethyl group at C2 is the defining structural motif, significantly altering the electronic and steric environment compared to the linear 4-oxohexanoic acid.
Structural Specifications
| Property | Data |
| IUPAC Name | 2,2-Dimethyl-4-oxohexanoic acid |
| CAS Registry Number | 15118-53-3 |
| Molecular Formula | |
| Molecular Weight | 158.19 g/mol |
| SMILES | CCC(=O)CC(C)(C)C(=O)O |
| Appearance | White solid / Crystalline powder |
| Melting Point | 87–88 °C |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |
Structural Analysis
-
C1 (Carboxyl): The acidic center (
). The adjacent gem-dimethyl group reduces the acidity slightly via inductive electron donation (+I effect) and sterically hinders esterification. -
C2 (Gem-dimethyl): The quaternary carbon creates a "kink" in the chain, promoting the proximity of the C1 and C4 centers. This facilitates intramolecular reactions (like lactonization or cyclization with hydrazines).
-
C4 (Ketone): The reactive carbonyl center. In Fischer indole synthesis, this ketone undergoes hydrazone formation followed by [3,3]-sigmatropic rearrangement.
Synthetic Pathways & Process Chemistry
Since 2,2-dimethyl-4-oxohexanoic acid is not widely commercially available, it is typically synthesized de novo. The most robust protocol involves the formation of a
Validated Synthesis Protocol
Route: Alkylation-Cyclization
Step 1: Synthesis of 5-ethyl-3,3-dimethyldihydrofuran-2(3H)-one (Lactone Intermediate)
-
Reagents: Isobutyric acid, LDA (Lithium Diisopropylamide), 1,2-Epoxybutane.
-
Mechanism: Generation of the isobutyric acid dianion followed by nucleophilic attack on the epoxide. The resulting
-hydroxy acid spontaneously cyclizes to the lactone under acidic workup.
Step 2: Saponification & Oxidation (The RuO₂/NaOCl Method)
This step converts the lactone to the open-chain keto acid. Direct hydrolysis yields the hydroxy acid; subsequent oxidation converts the C4 alcohol to a ketone.
Protocol:
-
Saponification: Suspend the crude lactone (1.0 eq) in water. Add 5N NaOH (approx. 1.2 eq) and stir for 1 hour to open the lactone ring to the sodium salt of 4-hydroxy-2,2-dimethylhexanoic acid.
-
Oxidation: Chill the mixture to 0–5 °C. Add catalytic Ruthenium Dioxide (
). -
Hypochlorite Addition: Dropwise add Sodium Hypochlorite (NaOCl, 10–15% active chlorine) while maintaining temperature
°C. The color transition from black ( ) to greenish-yellow indicates the formation of the active oxidant ( ). -
Workup: Quench excess oxidant with isopropanol. Acidify with HCl to pH 1–2. Extract with ethyl acetate or dichloromethane.
Synthesis Workflow Diagram
Figure 1: Synthetic route from isobutyric acid to 2,2-dimethyl-4-oxohexanoic acid via lactone oxidation.[6][7]
Spectroscopic Characterization
Accurate identification of the product relies on Nuclear Magnetic Resonance (NMR). The gem-dimethyl signal is a diagnostic singlet, while the ethyl group displays a characteristic triplet-quartet pattern (though the quartet is often obscured or appears as a multiplet depending on field strength).
NMR Data (DMSO-d₆)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 0.88 | Triplet ( | 3H | C6 Methyl (Terminal) |
| ¹H | 1.10 | Singlet | 6H | C2 Gem-Dimethyls |
| ¹H | 2.36 | Quartet ( | 2H | C5 Methylene |
| ¹H | 2.67 | Singlet | 2H | C3 Methylene |
| ¹³C | 7.94 | Singlet | - | C6 |
| ¹³C | 25.75 | Singlet | - | Gem-Dimethyl Carbons |
| ¹³C | 35.81 | Singlet | - | C5 |
| ¹³C | 51.25 | Singlet | - | C3 |
| ¹³C | 178.62 | Singlet | - | C1 (Carboxyl) |
| ¹³C | 209.39 | Singlet | - | C4 (Ketone) |
Note: The C2 quaternary carbon signal typically appears near 40 ppm but may be obscured by the DMSO solvent residual peak.
Applications in Drug Development[5]
The primary utility of 2,2-dimethyl-4-oxohexanoic acid is as a cyclization reagent in the synthesis of indole-based therapeutics.
Fischer Indole Synthesis (Indomethacin Analogues)
In the development of selective AKR1C3 inhibitors (potential treatments for castrate-resistant prostate cancer), this acid is reacted with aryl hydrazines (e.g., 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride).[2]
-
Mechanism: The hydrazine nitrogen attacks the C4 ketone of the acid.
-
Outcome: The resulting hydrazone undergoes acid-catalyzed rearrangement to form an indole ring.
-
Resulting Structure: The 2,2-dimethylhexanoic acid chain becomes the substituent at the indole 3-position (or 2-position, depending on the hydrazine substitution pattern). The gem-dimethyl group prevents metabolic degradation of the side chain, a common failure point for linear analogues.
Metabolic Stability Engineering
The incorporation of the gem-dimethyl group is a classic medicinal chemistry tactic (the "Thorpe-Ingold" or "Gem-Dimethyl" effect).
-
Steric Shielding: It protects the adjacent carboxyl group from rapid glucuronidation or esterification in vivo.
-
Beta-Oxidation Blockade: In fatty acid metabolism,
-oxidation occurs at the C3 position. The quaternary C2 prevents the formation of the - unsaturated intermediate required for this degradation pathway, significantly extending the half-life of the drug candidate.
References
-
Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. Source: Journal of Medicinal Chemistry (2013). Context: Primary source for the synthesis protocol (Supporting Information) and NMR data. URL:[Link]
-
An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Source: Journal of Organic Chemistry (1990). Context: foundational methodology for using 4-keto acids in indole synthesis. URL:[Link]
-
PubChem Compound Summary: 2,2-Dimethyl-4-oxohexanoic acid. Source: National Center for Biotechnology Information. Context: Verification of identifiers and physical properties.[5] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,2-Dimethyl-4-oxohexanoic acid, CasNo.15118-53-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,2-Dimethyl-4-oxopentanoic acid | C7H12O3 | CID 15560482 - PubChem [pubchem.ncbi.nlm.nih.gov]
